molecular formula C23H15N3O3 B14402458 1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene) CAS No. 85164-81-4

1,1'-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene)

Cat. No.: B14402458
CAS No.: 85164-81-4
M. Wt: 381.4 g/mol
InChI Key: PEWXEXAYLPQJBI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene) typically involves the reaction of aniline with formaldehyde and phosgene. The process begins with the formation of methylenedianiline, which is then reacted with phosgene to produce the final isocyanate compound .

Industrial Production Methods

Industrial production of this compound follows a similar route but on a larger scale. The process involves the use of specialized equipment to handle the toxic and reactive intermediates, such as phosgene. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Urethanes: Formed from the reaction with alcohols.

    Polyurethanes: Formed from the reaction with polyols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

Scientific Research Applications

1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene) involves its reactivity with nucleophiles such as alcohols and amines. The isocyanate groups react with these nucleophiles to form urethane and urea linkages, respectively. This reactivity is the basis for its use in the production of polyurethanes and other polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-[(3-Isocyanato-1,2-phenylene)bis(methylene)]bis(4-isocyanatobenzene) is unique due to its specific structure, which provides distinct reactivity and properties compared to other isocyanates. Its ability to form stable polymers with a wide range of properties makes it highly valuable in various industrial applications .

Properties

CAS No.

85164-81-4

Molecular Formula

C23H15N3O3

Molecular Weight

381.4 g/mol

IUPAC Name

1-isocyanato-2,3-bis[(4-isocyanatophenyl)methyl]benzene

InChI

InChI=1S/C23H15N3O3/c27-14-24-20-8-4-17(5-9-20)12-19-2-1-3-23(26-16-29)22(19)13-18-6-10-21(11-7-18)25-15-28/h1-11H,12-13H2

InChI Key

PEWXEXAYLPQJBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)N=C=O)CC2=CC=C(C=C2)N=C=O)CC3=CC=C(C=C3)N=C=O

Origin of Product

United States

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